molecular formula C10H11NS B12084262 (1-Isothiocyanatopropyl)benzene CAS No. 4426-82-8

(1-Isothiocyanatopropyl)benzene

Cat. No.: B12084262
CAS No.: 4426-82-8
M. Wt: 177.27 g/mol
InChI Key: KLNMIWGOGGBFNV-UHFFFAOYSA-N
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Description

(S)-(-)-1-Phenylpropyl isothiocyanate is an organic compound with the molecular formula C10H11NS It is a chiral isothiocyanate, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-1-Phenylpropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (S)-(-)-1-phenylpropylamine with thiophosgene. This reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants . Another method involves the use of carbon disulfide and a desulfurating agent like T3P (propane phosphonic acid anhydride) to convert the corresponding amine to the isothiocyanate .

Industrial Production Methods

Industrial production of isothiocyanates often involves the use of safer and more scalable methods. For example, the reaction of primary amines with carbon disulfide followed by treatment with a desulfurating agent is a common industrial approach . This method is preferred due to its relatively low cost and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-Phenylpropyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.

    Oxidation: Can be oxidized to form sulfonyl derivatives.

    Addition Reactions: Reacts with alcohols and thiols to form corresponding adducts.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves amines as nucleophiles under mild conditions.

    Oxidation: Often uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Addition Reactions: Conducted in the presence of a base to facilitate the reaction.

Major Products Formed

    Thioureas: Formed from nucleophilic substitution with amines.

    Sulfonyl Derivatives: Result from oxidation reactions.

    Adducts: Formed from addition reactions with alcohols and thiols.

Mechanism of Action

The mechanism of action of (S)-(-)-1-Phenylpropyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity underlies its use in protein labeling and enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Similar in structure but lacks the chiral center.

    Benzyl isothiocyanate: Contains a benzyl group instead of a phenylpropyl group.

    Allyl isothiocyanate: Contains an allyl group instead of a phenylpropyl group.

Uniqueness

(S)-(-)-1-Phenylpropyl isothiocyanate is unique due to its chiral center, which can impart specific biological activities and selectivity in reactions. This chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications .

Properties

IUPAC Name

1-isothiocyanatopropylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMIWGOGGBFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504683
Record name (1-Isothiocyanatopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-82-8
Record name (1-Isothiocyanatopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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